N-Acetyl-Phe-Octreotide Trifluoroacetate is a synthetic peptide derivative of octreotide, a well-known somatostatin analog used in various therapeutic applications. This compound incorporates an N-acetylphenylalanine residue, enhancing its pharmacological properties. It is primarily classified as a peptide drug and is utilized in research settings, particularly in studies involving peptide synthesis and therapeutic applications.
N-Acetyl-Phe-Octreotide Trifluoroacetate is derived from octreotide, which itself is a synthetic analog of somatostatin, a peptide hormone that inhibits the secretion of several other hormones. The trifluoroacetate salt form is commonly used to enhance the solubility and stability of the peptide in biological systems. This compound falls under the category of therapeutic peptides, specifically those used in oncology and endocrinology for their ability to modulate hormone activity.
The synthesis of N-Acetyl-Phe-Octreotide Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptide chains while minimizing side reactions. Key steps in the synthesis include:
The choice of protecting groups and coupling strategies significantly influences the yield and purity of the synthesized peptides. The use of trifluoroacetic acid as a cleavage agent is standard due to its effectiveness in removing protecting groups without damaging the peptide backbone.
N-Acetyl-Phe-Octreotide Trifluoroacetate has a complex molecular structure characterized by its sequence of amino acids, which includes an N-acetylphenylalanine residue. The molecular formula is with a molecular weight of approximately 1061.3 g/mol .
The structure can be represented as follows:
N-Acetyl-Phe-Octreotide Trifluoroacetate can participate in various chemical reactions typical for peptides, including:
These reactions are crucial for understanding how the compound behaves in biological systems and its stability under physiological conditions.
The mechanism of action for N-Acetyl-Phe-Octreotide Trifluoroacetate involves its interaction with somatostatin receptors, specifically subtype 2 (sst2) and subtype 3 (sst3). Upon binding to these receptors, the compound exerts inhibitory effects on hormone secretion, which can be beneficial in treating conditions such as acromegaly or neuroendocrine tumors.
N-Acetyl-Phe-Octreotide Trifluoroacetate finds extensive applications in scientific research:
This compound exemplifies the advancements in peptide drug development, highlighting both its therapeutic potential and challenges in stability and delivery .
The synthesis of octreotide analogues employs Fmoc-based SPPS on hydroxymethylphenoxy (HMP)-functionalized resins. Linear octreotide (sequence: D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) is assembled with strategic side-chain protection: Cys(Acm) for cysteine residues, D-Trp(Boc) for tryptophan, Lys(Boc) for lysine, and Thr(tBu) for threonine. This scheme prevents side reactions during elongation [1] [9]. After chain assembly, intramolecular disulfide formation is catalyzed by thallium trifluoroacetate [Tl(Tfa)₃] directly on the resin. This reagent achieves near-quantitative cyclization while preserving Trp integrity—critical given Trp’s susceptibility to oxidation. Boc protection of D-Trp is essential here, as unprotected Trp degrades under these conditions [1].
Resin cleavage and C-terminal modification involve aminolysis with threoninol instead of conventional acidolysis. This step forms the alcohol terminus but faces yield limitations (5–14%) due to variable reaction efficiency linked to resin particle size and linker chemistry [1]. Subsequent purification by reverse-phase HPLC (RP-HPLC) using TFA-containing mobile phases yields peptides at >98% purity. Key SPPS optimizations are summarized in Table 1 [1] [9].
Table 1: SPPS Optimization Parameters for Octreotide Analogues
Parameter | Condition | Impact on Yield/Purity |
---|---|---|
Disulfide Formation | Tl(Tfa)₃ on-resin | >95% cyclization; minimal Trp degradation |
C-Terminus Modification | Threoninol aminolysis | 14% yield (unoptimized) |
Side-Chain Protection | Cys(Acm), D-Trp(Boc), Lys(Boc), Thr(tBu) | Prevents alkylation/oxidation |
Purification | Semi-preparative RP-HPLC (0.1% TFA) | >98% final purity |
N-terminal acetylation of D-Phe¹ is achieved post-SPPS using acetylating agents (e.g., acetic anhydride) in solution phase. The ε-amino group of Lys⁵ remains protected as Boc during this step to ensure site selectivity. Acetylation precedes global deprotection, minimizing side reactions at other nucleophilic sites [1] [9].
Bioconjugation approaches enable advanced analogues. For example, 4-[(1,4,8,11-tetraazacyclotetradec-1-yl)methyl]benzoic acid (CPTA) or diethylenetriaminepentaacetic acid (DTPA) is coupled to D-Phe¹ via its exposed N-terminus. These chelators allow radiometal labeling (e.g., ⁶⁴Cu or ¹¹¹In) for diagnostic imaging. The coupling uses cyclic DTPA dianhydride, yielding conjugates at ~5% after HPLC purification [1]. Retention of somatostatin receptor affinity (Kₛ = 4.31 nM for DTPA-D-Phe¹-octreotide) confirms that acetylation does not disrupt bioactive conformation [1].
TFA serves dual roles: as an RP-HPLC ion-pairing agent (0.1% v/v) and as a counterion in final isolates. During purification, TFA’s strong acidity (pKa = 0.52) suppresses silanol ionization on C18 columns, improving peak symmetry and resolution for basic peptides like octreotide (net charge +1). Post-HPLC, lyophilization yields the peptide as a TFA salt [3] [4] [8].
The stoichiometry of TFA binding depends on peptide charge. For octreotide analogues, 1–3 equivalents of TFA are incorporated, neutralizing the Lys⁵ ammonium group and protonating the N-terminus. Excess TFA (up to 3 eq) may arise from residual HPLC mobile phase or non-ionic interactions with aromatic residues (e.g., Phe). NMR studies reveal TFA’s proximity to phenylalanine via ¹⁹F chemical shifts, suggesting weak anion-π interactions with Phe side chains. These interactions can subtly alter conformational dynamics but do not disrupt receptor binding [8].
Table 2: TFA Binding Stoichiometry and Functional Impact
TFA:Peptide Ratio | Origin | Consequence |
---|---|---|
1:1 | Charge neutralization (Lys⁵/NH₂⁺) | Standard for bioactive salts |
2:1–3:1 | Residual HPLC solvent; weak Phe binding | Alters LLPS* behavior; no affinity loss |
LLPS: Liquid-Liquid Phase Separation |
The Cys²-Cys⁷ disulfide bond is prone to scrambling or reduction during SPPS and purification. Conventional oxidants like I₂ or DMSO cause over-oxidation of Trp or Thr residues, reducing yields. The optimized solution uses Tl(Tfa)₃ for on-resin cyclization, which achieves ~95% correct pairing without side-chain damage [1].
Alternative strategies include:
Failure pathways include:
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4